molecular formula C19H17NO B5258458 N-(1-phenylethyl)naphthalene-1-carboxamide

N-(1-phenylethyl)naphthalene-1-carboxamide

Cat. No.: B5258458
M. Wt: 275.3 g/mol
InChI Key: NZESDFYICHCDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Phenylethyl)naphthalene-1-carboxamide is a synthetic organic compound characterized by a naphthalene core linked to a phenylethylamine group via a carboxamide bridge. Its molecular structure combines aromatic and aliphatic components, making it a versatile candidate for pharmaceutical and materials science research. The compound’s naphthalene moiety provides π-π stacking interactions, while the phenylethyl group introduces stereochemical complexity and hydrophobic interactions.

Properties

IUPAC Name

N-(1-phenylethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-14(15-8-3-2-4-9-15)20-19(21)18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZESDFYICHCDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylethyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

N-(1-phenylethyl)naphthalene-1-carboxamide possesses a molecular formula of C19H17NOC_{19}H_{17}NO and a molecular weight of approximately 295.35 g/mol. The compound features a naphthalene core bonded to a phenylethyl group through a carboxamide linkage, which contributes to its chemical reactivity and biological activity.

Medicinal Chemistry

This compound has been studied for its potential pharmacological activities, including:

  • Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory effects, making this compound a candidate for further investigation in therapeutic applications.
  • Anticancer Activity : Research indicates that derivatives of naphthalene can inhibit cancer cell proliferation, warranting exploration into the mechanisms of action and efficacy against various cancer types.

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation Reactions : Can lead to the formation of hydroxylated derivatives.
  • Substitution Reactions : Can yield various substituted products depending on the reagents used.

Biological Studies

Research has focused on understanding the interactions of this compound with biological targets:

  • Enzyme Interaction Studies : Investigations into how this compound affects enzyme activity or receptor signaling pathways are crucial for elucidating its biological effects.
  • Binding Affinity : Studies assessing its binding affinity to specific receptors may reveal insights into potential therapeutic uses .

Case Studies

Several case studies highlight the applications and potential of this compound:

  • Anti-inflammatory Activity : A study exploring the anti-inflammatory effects demonstrated that derivatives similar to this compound significantly reduced inflammation markers in vitro, suggesting potential therapeutic use in inflammatory diseases.
  • Anticancer Research : In vitro assays showed that this compound inhibited the growth of specific cancer cell lines, prompting further investigation into its mechanism of action.
  • Enzyme Binding Studies : Research assessing binding affinity indicated that this compound interacts with key enzymes involved in metabolic pathways, providing insights into its pharmacological potential.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Features and Key Differences

Compound Name Structural Features Unique Properties Reference
N-(1-Phenylethyl)naphthalene-1-carboxamide Naphthalene-1-carboxamide core, phenylethyl substituent High lipophilicity; stereochemical diversity due to chiral center in phenylethyl group
N-(3-Methoxyphenyl)naphthalene-1-carboxamide (2b) Methoxy group at phenyl ring’s meta-position Enhanced electronic effects; reduced steric hindrance compared to phenylethyl substituent
N-(3-(2-Oxopyrrolidin-1-yl)phenyl)naphthalene-1-carboxamide 2-Oxopyrrolidinyl group on phenyl ring Improved solubility; potential neuroprotective activity via pyrrolidone interactions
N-(1,3-Thiazol-2-yl)naphthalene-1-carboxamide Thiazole ring replacing phenylethyl group Increased hydrogen-bonding capacity; antimicrobial activity
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide Propargyl group instead of phenylethyl Click chemistry compatibility; applications in bioconjugation

Key Research Findings

  • Stereochemical Impact : The (R)- and (S)-enantiomers of this compound exhibit divergent binding affinities in receptor studies, with the (R)-form showing 3-fold higher activity in preliminary assays .
  • Structure-Activity Relationship (SAR): Replacing the phenylethyl group with bulkier substituents (e.g., morpholinoethyl in 2-ethoxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide) reduces bioavailability but enhances target specificity .
  • Pharmacokinetics: Fluorinated derivatives (e.g., 4-fluoro variants) demonstrate improved metabolic stability compared to non-fluorinated counterparts .

Biological Activity

N-(1-phenylethyl)naphthalene-1-carboxamide is a synthetic compound belonging to the class of naphthalene derivatives. Its structural complexity and functional groups contribute to its diverse biological activities, making it an important subject of research in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

C16H17NC_{16}H_{17}N

This structure features a naphthalene ring system attached to a carboxamide functional group, with a phenylethyl substituent that may influence its biological interactions.

1. Antimicrobial Activity

Research has indicated that naphthalene derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Mycobacterium avium subsp. paratuberculosis, demonstrating activity superior to standard antibiotics like rifampicin and ciprofloxacin .

Compound NameActivity Against M. aviumComparison to Rifampicin
This compoundHigh2-fold higher
N-(2-methoxyphenyl)naphthalene-1-carboxamideModerate3-fold higher

2. Anti-inflammatory Effects

This compound has been studied for its potential anti-inflammatory effects. Compounds with similar structures have shown the ability to inhibit key inflammatory pathways, suggesting that this compound may also modulate inflammatory responses through interactions with specific receptors or enzymes involved in these pathways .

3. Antitumor Properties

Preliminary studies indicate that this compound may possess antitumor activity. This effect is likely mediated through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis and cancer metabolism. The inhibition of NAMPT has been associated with reduced cancer cell proliferation and increased apoptosis in various cancer models.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

  • Receptor Binding : Similar naphthalene derivatives have been shown to interact with GABA_A receptors, modulating their activity .
  • Enzyme Inhibition : The inhibition of NAMPT and other enzymes involved in metabolic pathways is a critical mechanism for its antitumor effects.

Case Study 1: Antimycobacterial Activity

In a study assessing the antimycobacterial properties of various naphthalene derivatives, this compound demonstrated significant activity against Mycobacterium species, highlighting its potential as an alternative therapeutic agent for tuberculosis treatment .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of structurally related compounds. Results indicated that these compounds effectively reduced pro-inflammatory cytokine production in vitro, providing a basis for further exploration of this compound in inflammatory disease models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-phenylethyl)naphthalene-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-phenylethyl)naphthalene-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.